molecular formula C11H17BrO2Si B13686327 (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane

(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane

Cat. No.: B13686327
M. Wt: 289.24 g/mol
InChI Key: RSTOMVISQQNKHG-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is an organic compound that belongs to the class of phenyltrimethylsilanes It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane typically involves the bromination of 2,5-dimethoxyphenyltrimethylsilane. One common method includes the reaction of 2,5-dimethoxyphenyltrimethylsilane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C11H17BrO2Si

Molecular Weight

289.24 g/mol

IUPAC Name

(4-bromo-2,5-dimethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H17BrO2Si/c1-13-9-7-11(15(3,4)5)10(14-2)6-8(9)12/h6-7H,1-5H3

InChI Key

RSTOMVISQQNKHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)[Si](C)(C)C

Origin of Product

United States

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